2-(1-Ethylpiperidin-4-yl)ethan-1-ol

Description

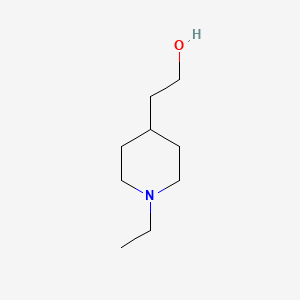

2-(1-Ethylpiperidin-4-yl)ethan-1-ol is a piperidine derivative characterized by an ethyl substituent on the nitrogen atom of the piperidine ring and a hydroxyl-containing ethyl chain at the 4-position. Its molecular formula is C₉H₁₉NO, with a molar mass of 157.25 g/mol. The compound’s structure combines a six-membered piperidine ring with a polar hydroxyl group, enabling both hydrophobic interactions (via the ethyl group) and hydrogen bonding (via the ethanol moiety).

Properties

IUPAC Name |

2-(1-ethylpiperidin-4-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-10-6-3-9(4-7-10)5-8-11/h9,11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAVRWJOPPIPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol typically involves the reaction of 1-ethylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 1-ethylpiperidine and ethylene oxide.

Reaction Conditions: The reaction is conducted in the presence of a suitable solvent, such as tetrahydrofuran (THF), at a temperature range of 0-50°C.

Procedure: Ethylene oxide is slowly added to a solution of 1-ethylpiperidine in THF, and the mixture is stirred for several hours. The reaction progress is monitored using techniques such as thin-layer chromatography (TLC).

Isolation: The product is isolated by removing the solvent under reduced pressure, followed by purification using column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: LiAlH4 in anhydrous ether.

Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

Oxidation: Formation of 2-(1-ethylpiperidin-4-yl)ethanone.

Reduction: Formation of 2-(1-ethylpiperidin-4-yl)ethanamine.

Substitution: Formation of 2-(1-ethylpiperidin-4-yl)ethyl halides.

Scientific Research Applications

2-(1-Ethylpiperidin-4-yl)ethan-1-ol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The piperidine ring can interact with receptors or enzymes, modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

a) Ethyl vs. Isopropyl Substituents

- Lipophilicity and Steric Effects: The ethyl group in the target compound provides a balance between lipophilicity and steric accessibility, making it suitable for interactions with hydrophobic enzyme pockets.

- Synthetic Utility : Ethyl-substituted piperidines are often easier to functionalize due to reduced steric constraints compared to branched alkyl groups like isopropyl.

b) Ethyl vs. Aromatic Substituents

- Electronic and Interaction Profiles : The phenyl group in 1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride introduces aromaticity, enabling π-π stacking with biomolecular targets (e.g., enzyme active sites with aromatic residues). This contrasts with the aliphatic ethyl group, which favors van der Waals interactions .

- Solubility : The hydrochloride salt form of the phenyl derivative enhances aqueous solubility, whereas the target compound’s solubility likely depends on pH and solvent polarity.

Biological Activity

2-(1-Ethylpiperidin-4-yl)ethan-1-ol, a derivative of piperidine, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.

Target Interactions

The compound interacts with various molecular targets, acting as both an agonist and antagonist. It modulates the activity of enzymes and receptors associated with several physiological processes, particularly in the central nervous system (CNS) .

Biochemical Pathways

Piperidine derivatives like 2-(1-Ethylpiperidin-4-yl)ethan-1-ol are involved in multiple biochemical pathways, including those related to cancer progression, inflammation, and neuroprotection. The structural features of the compound enhance its interaction with these pathways, suggesting a multifaceted role in pharmacology .

Biological Activities

The biological activities of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol can be categorized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines . |

| Antimicrobial | Demonstrates potential antimicrobial and antifungal properties . |

| Anti-inflammatory | Shown to reduce inflammation markers in preclinical models . |

| Neuroprotective | Investigated for effects on neurodegenerative diseases . |

| Analgesic | Potential to alleviate pain through modulation of pain pathways . |

Anticancer Properties

A study evaluated the cytotoxic effects of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol on several cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity against breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Research has shown that the compound possesses notable antimicrobial properties. In vitro assays indicated that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating infections .

Neuroprotective Effects

Investigations into the neuroprotective capabilities of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol revealed its ability to mitigate oxidative stress in neuronal cells. This effect was attributed to its antioxidant properties, which help preserve neuronal integrity under stress conditions .

Synthesis and Applications

The synthesis of 2-(1-Ethylpiperidin-4-yl)ethan-1-ol typically involves alkylation processes, often using reductive amination techniques. A common method includes the reaction of 4-piperidone with ethylamine in the presence of reducing agents like sodium cyanoborohydride .

Applications in Research

The compound serves as a valuable building block in organic synthesis and pharmaceutical development. Its applications extend to:

- Development of new drugs targeting CNS disorders.

- Synthesis of complex organic molecules for medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.